2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves a multi-step process. One common method involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
2-AMINO-4-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-CHLORO-4-(2-FLUORO-PHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE: Similar structure but with a fluorine atom instead of a chlorine atom.
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-7-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE: Contains a dimethylamino group and a tetrahydrochromene ring.
Properties
Molecular Formula |
C23H17ClN2O3 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H17ClN2O3/c24-15-7-5-14(6-8-15)13-28-20-4-2-1-3-17(20)22-18-10-9-16(27)11-21(18)29-23(26)19(22)12-25/h1-11,22,27H,13,26H2 |
InChI Key |
JTTVXEDVBZTYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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